molecular formula C13H15NO3S B3252979 Rel-(1R,5S)-3-tosyl-3-azabicyclo[3.2.0]heptan-6-one CAS No. 2206824-82-8

Rel-(1R,5S)-3-tosyl-3-azabicyclo[3.2.0]heptan-6-one

Cat. No.: B3252979
CAS No.: 2206824-82-8
M. Wt: 265.33 g/mol
InChI Key: MTXWWLRSSOSHIC-CMPLNLGQSA-N
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Description

Rel-(1R,5S)-3-tosyl-3-azabicyclo[320]heptan-6-one is a bicyclic compound featuring a tosyl group attached to a nitrogen atom within a seven-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,5S)-3-tosyl-3-azabicyclo[3.2.0]heptan-6-one typically involves the following steps:

    Formation of the bicyclic core: The initial step involves the formation of the bicyclic core structure through a cyclization reaction. This can be achieved using a suitable precursor, such as a substituted cyclopentene, under acidic or basic conditions.

    Introduction of the tosyl group: The tosyl group is introduced through a tosylation reaction, where the nitrogen atom in the bicyclic core is reacted with tosyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,5S)-3-tosyl-3-azabicyclo[3.2.0]heptan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the tosyl group, where nucleophiles such as amines or thiols replace the tosyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Tosyl chloride in the presence of a base like pyridine.

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted azabicycloheptanones.

Scientific Research Applications

Rel-(1R,5S)-3-tosyl-3-azabicyclo[3.2.0]heptan-6-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(1R,5S)-3-tosyl-3-azabicyclo[3.2.0]heptan-6-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Rel-(1R,5S,6S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • Rel-(1R,5S)-3-azabicyclo[3.2.0]heptan-1-ylcarbamate

Uniqueness

Rel-(1R,5S)-3-tosyl-3-azabicyclo[3.2.0]heptan-6-one is unique due to the presence of the tosyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar bicyclic compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

(1R,5S)-3-(4-methylphenyl)sulfonyl-3-azabicyclo[3.2.0]heptan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-9-2-4-11(5-3-9)18(16,17)14-7-10-6-13(15)12(10)8-14/h2-5,10,12H,6-8H2,1H3/t10-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXWWLRSSOSHIC-CMPLNLGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC(=O)C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]3CC(=O)[C@@H]3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rel-(1R,5S)-3-tosyl-3-azabicyclo[3.2.0]heptan-6-one
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Rel-(1R,5S)-3-tosyl-3-azabicyclo[3.2.0]heptan-6-one
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Rel-(1R,5S)-3-tosyl-3-azabicyclo[3.2.0]heptan-6-one
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Rel-(1R,5S)-3-tosyl-3-azabicyclo[3.2.0]heptan-6-one
Reactant of Route 5
Rel-(1R,5S)-3-tosyl-3-azabicyclo[3.2.0]heptan-6-one
Reactant of Route 6
Rel-(1R,5S)-3-tosyl-3-azabicyclo[3.2.0]heptan-6-one

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